2,3-Dimethoxyhydroquinone
Overview
Description
2,3-Dimethoxyhydroquinone (DMHQ) is a chemical compound that is derived from hydroquinone. It is a natural product that is commonly found in plants and is known for its antioxidant properties. DMHQ has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Scientific Research Applications
Electrochemical Applications
2,3-Dimethoxyhydroquinone has been studied in electrochemical applications. For instance, its electrooxidation in the presence of 1,3-dicarbonyl compounds has been explored, revealing various electrochemical mechanisms and the generation of related products (Hosseiny Davarani et al., 2006). Additionally, electrochemical oxidation in the presence of β-diketones has been observed, leading to the formation of benzofuran derivatives (Makarem et al., 2009).
Environmental and Soil Chemistry
2,3-Dimethoxyhydroquinone's interaction with iron oxides like ferrihydrite and goethite has been studied, showing its role in soil electron transfer reactions and its impact on the formation of reactive oxygen species (Krumina et al., 2017).
Biological Activity and Synthesis
The compound has been synthesized by the brown rot fungus Gloeophyllum trabeum, suggesting its potential role as a ferric chelator and oxygen-reducing agent (Paszczynski et al., 1999). It also shows antibacterial activity, as observed in derivatives of 2,3-Dimethoxyhydroquinone against bacteria like Staphylococcus aureus and Streptococcus pyogenes (Lana et al., 2006).
Cytotoxicity and Antitumor Potential
Studies have shown that certain derivatives of 2,3-Dimethoxyhydroquinone exhibit varying degrees of cytotoxicity to human tumor cell lines, indicating potential use in cancer treatment (Sheh et al., 1992).
Miscellaneous Applications
The compound's role in the enhancement of yields of certain substances like 2,6-dimethoxy-ρ-benzoquinone in wheat germ fermentation has been explored using techniques like ultrasound and magnetic nanoparticles (Zheng et al., 2019).
properties
CAS RN |
52643-52-4 |
---|---|
Product Name |
2,3-Dimethoxyhydroquinone |
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2,3-dimethoxybenzene-1,4-diol |
InChI |
InChI=1S/C8H10O4/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4,9-10H,1-2H3 |
InChI Key |
XGFABYCTEQAZOP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1OC)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1OC)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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